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molecular formula C11H14ClNO B1598729 N-tert-butyl-2-chlorobenzamide CAS No. 70657-65-7

N-tert-butyl-2-chlorobenzamide

Cat. No. B1598729
M. Wt: 211.69 g/mol
InChI Key: BYWGSUJLXJLBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273068B2

Procedure details

The mixture of 2-chlorobenzoic acid (20 g, 128 mmol), HOBT (34.6 g, 256 mmol), EDCI (48.8 g, 256 mmol), 2-methylpropan-2-amine (9.3 g, 128 mmol) and TEA (25.9 g, 256 mmol) in THF (600 mL) was stirred at room temperature overnight. After solvent evaporation, the mixture was diluted with ethyl acetate (600 mL) and washed with water (3×300 mL). The organic layer was dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography on silica gel, eluting with EtOAc/PE (1:5) to give the title product as a white solid (23.9 g, yield: 88.5%). LC-MS: m/e=212 (M+H)+; Rt=0.85 min.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
25.9 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
88.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.[CH3:32][C:33]([NH2:36])([CH3:35])[CH3:34]>C1COCC1>[C:33]([NH:36][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[Cl:1])([CH3:35])([CH3:34])[CH3:32]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1
Name
Quantity
34.6 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
48.8 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
9.3 g
Type
reactant
Smiles
CC(C)(C)N
Name
TEA
Quantity
25.9 g
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After solvent evaporation
ADDITION
Type
ADDITION
Details
the mixture was diluted with ethyl acetate (600 mL)
WASH
Type
WASH
Details
washed with water (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with EtOAc/PE (1:5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)NC(C1=C(C=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.9 g
YIELD: PERCENTYIELD 88.5%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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